Ethyl 12-aminododecanoate
Overview
Description
Ethyl 12-aminododecanoate is an organic compound with the molecular formula C14H29NO2 It is a derivative of dodecanoic acid, featuring an amino group at the 12th carbon and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 12-aminododecanoate can be synthesized through a multi-step process starting from dodecanoic acid. The general synthetic route involves the following steps:
Esterification: Dodecanoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl dodecanoate.
Nitration: Ethyl dodecanoate is then subjected to nitration using a nitrating agent like nitric acid to introduce a nitro group at the 12th carbon position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Ethyl 12-aminododecanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
Ethyl 12-aminododecanoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and other polymers.
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive molecules.
Biological Studies: The compound is used in studies involving lipid metabolism and enzyme interactions.
Industrial Applications: It is employed in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of ethyl 12-aminododecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 12-aminododecanoate can be compared with other similar compounds, such as:
12-Aminododecanoic acid: Lacks the ethyl ester group, making it more hydrophilic.
Ethyl 11-aminoundecanoate: Has a shorter carbon chain, affecting its physical properties and reactivity.
Ethyl 13-aminotridecanoate: Has a longer carbon chain, influencing its solubility and melting point.
Uniqueness: this compound is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Its balanced hydrophobic and hydrophilic characteristics make it versatile for various applications.
Properties
IUPAC Name |
ethyl 12-aminododecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATUZIMYRRFICT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593138 | |
Record name | Ethyl 12-aminododecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53005-23-5 | |
Record name | Ethyl 12-aminododecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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